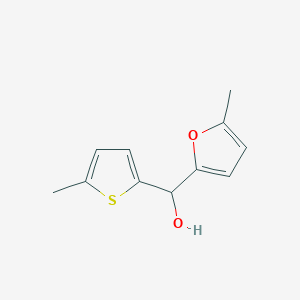

5-Methyl-2-furyl-(5-methyl-2-thienyl)methanol

Description

5-Methyl-2-furyl-(5-methyl-2-thienyl)methanol is a heterocyclic secondary alcohol featuring a central hydroxymethyl group bonded to two distinct aromatic rings: a 5-methyl-2-furyl (furan derivative) and a 5-methyl-2-thienyl (thiophene derivative) moiety. Its molecular formula is C₁₁H₁₂O₂S, with a molecular weight of 208.28 g/mol.

Properties

IUPAC Name |

(5-methylfuran-2-yl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-7-3-5-9(13-7)11(12)10-6-4-8(2)14-10/h3-6,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZDFPJRXMVEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2=CC=C(S2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501242212 | |

| Record name | 5-Methyl-α-(5-methyl-2-thienyl)-2-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501242212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356552-57-3 | |

| Record name | 5-Methyl-α-(5-methyl-2-thienyl)-2-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356552-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-α-(5-methyl-2-thienyl)-2-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501242212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-furyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 5-methyl-2-furylmethanol with 5-methyl-2-thiophenemethanol under specific conditions. One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the condensation reaction between the two alcohols. The reaction is carried out at elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-furyl-(5-methyl-2-thienyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

Oxidation: 5-Methyl-2-furyl-(5-methyl-2-thienyl)carboxylic acid.

Reduction: 5-Methyl-2-furyl-(5-methyl-2-thienyl)methane.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 5-Methyl-2-furyl-(5-methyl-2-thienyl)methanol has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by a furan and thienyl moiety, which contribute to its reactivity and potential interactions with biological systems. The compound's molecular formula is , indicating the presence of both oxygen and sulfur, which are crucial for its chemical behavior.

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent . Its structural analogs have shown promise in inhibiting vesicular monoamine transporter 2 (VMAT2), which is significant in treating disorders related to dopamine dysregulation, such as addiction to psychostimulants like methamphetamine. Studies indicate that modifications to the structure can enhance water solubility and binding affinity to VMAT2, making it a candidate for further pharmacological development .

Flavoring and Fragrance Industry

Due to its aromatic properties, this compound is explored in the food and fragrance industries . Its derivatives are evaluated for safety and efficacy as flavoring agents. Regulatory bodies have conducted extensive studies on similar compounds, demonstrating their GRAS (Generally Recognized As Safe) status under specific conditions of use .

Synthetic Chemistry

The compound serves as a precursor or intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various reactions, including nucleophilic substitutions and cyclizations, making it valuable in developing new synthetic methodologies . Research highlights efficient synthetic routes that utilize this compound to create derivatives with enhanced biological activities.

Table 1: Summary of Pharmacological Activities

| Compound | Activity | Reference |

|---|---|---|

| This compound | VMAT2 Inhibition | |

| Analog A | Improved Solubility | |

| Analog B | Enhanced Affinity |

Table 2: Flavoring Applications

| Compound | Application | Regulatory Status |

|---|---|---|

| This compound | Flavoring Agent | GRAS |

| Related Compound C | Fragrance Component | GRAS |

Case Study 1: VMAT2 Inhibition

A study focused on the analogs of lobelane, which share structural similarities with this compound, demonstrated significant inhibition of VMAT2 activity. The research highlighted how modifications to the furan and thienyl rings could lead to improved pharmacological profiles, supporting the compound's potential in treating stimulant addiction .

Case Study 2: Flavoring Safety Assessment

A comprehensive review of flavoring substances, including derivatives of this compound, assessed their genotoxicity and overall safety. The findings indicated that while some compounds exhibited mutagenic properties in vitro, extensive in vivo studies showed no significant adverse effects, affirming their safety as food additives .

Mechanism of Action

The mechanism of action of 5-Methyl-2-furyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Electronic Effects: The parent compound’s dual heterocyclic system (furan and thiophene) provides a balance of electron-rich (furan) and moderately electron-deficient (thiophene) regions, influencing reactivity and intermolecular interactions. In contrast, (5-Methyl-2-thienyl)(1-naphthyl)methanol introduces a bulky naphthyl group, enhancing hydrophobicity but reducing solubility .

- Functional Group Impact : Replacement of the alcohol group with a ketone (e.g., Methyl 5-methyl-2-thienyl ketone ) shifts the compound’s reactivity toward nucleophilic addition rather than hydrogen bonding, altering its biological interactions .

- Substituent Effects: The dimethylamino group in [5-[(dimethylamino)methyl]furan-2-yl]methanol introduces basicity, increasing water solubility compared to the parent compound’s neutral alcohol .

Choleretic Activity :

- The parent compound’s structural analogs, such as alkyl(5-methyl-2-furyl)carbinols and alkyl(5-methyl-2-thienyl)carbinols, exhibit moderate choleretic (bile-stimulating) activity. However, replacing benzene rings with furan reduces efficacy, suggesting heterocyclic substitution modulates biological activity .

- Butylphenylcarbinol, a benzene-derived analog, shows higher choleretic activity than furan/thiophene derivatives, highlighting the importance of aromatic π-system integrity .

Biological Activity

5-Methyl-2-furyl-(5-methyl-2-thienyl)methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound this compound features a unique structure that combines a furan ring and a thienyl group, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 176.22 g/mol. Its structural characteristics allow it to engage in various chemical interactions, making it a valuable candidate for pharmacological research.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For example, studies demonstrate its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation may be beneficial in treating conditions characterized by chronic inflammation .

3. Antioxidant Activity

Another area of interest is the antioxidant capacity of this compound. It has been shown to scavenge free radicals effectively, which could protect cells from oxidative stress and reduce the risk of various diseases, including cancer .

The biological effects of this compound are thought to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and microbial metabolism, leading to reduced inflammation and microbial growth.

- Receptor Modulation : It could act on various receptors involved in pain and inflammation pathways, providing therapeutic benefits in related conditions .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study conducted by Simona Casiglia et al. demonstrated that derivatives of furyl compounds exhibited significant antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting a promising avenue for new antibiotic development .

- Anti-inflammatory Research : In vitro assays indicated that compounds similar to this compound inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating potential anti-inflammatory effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.